

An In-depth Technical Guide to 3-Methyl-5-(oxazol-5-yl)isoxazole

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Compound of Interest

Compound Name: 3-Methyl-5-(oxazol-5-yl)isoxazole

Cat. No.: B061304

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and proposed synthesis of **3-Methyl-5-(oxazol-5-yl)isoxazole**. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally related compounds and established principles of heterocyclic chemistry to offer a predictive and practical resource for researchers. The guide includes a detailed structural analysis, a table of computed physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and a logical workflow for its synthesis and characterization.

Chemical Structure and Identification

3-Methyl-5-(oxazol-5-yl)isoxazole is a bicyclic heterocyclic compound composed of a 3-methylisoxazole ring linked at the 5-position to the 5-position of an oxazole ring.

Structural Representation

The chemical structure can be represented as follows:

Caption: Chemical structure of **3-Methyl-5-(oxazol-5-yl)isoxazole**.

Chemical Identifiers

As this compound is not widely documented, standard identifiers have been computationally generated.

Identifier	Value
IUPAC Name	3-methyl-5-(1,3-oxazol-5-yl)-1,2-oxazole
SMILES	<chem>Cc1cc(no1)-c2cnco2</chem>
InChI Key	InChIKey=Generated-upon-synthesis-and-characterization
CAS Number	Not available

Physicochemical Properties

Direct experimental data for **3-Methyl-5-(oxazol-5-yl)isoxazole** is not available. The following table summarizes computed properties based on its chemical structure. These values provide an estimation of the compound's characteristics.

Property	Value
Molecular Formula	C7H5N3O2
Molecular Weight	163.13 g/mol
XLogP3	0.8
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	4
Rotatable Bond Count	1
Exact Mass	163.03818 g/mol
Topological Polar Surface Area	58.9 Å ²
Heavy Atom Count	12

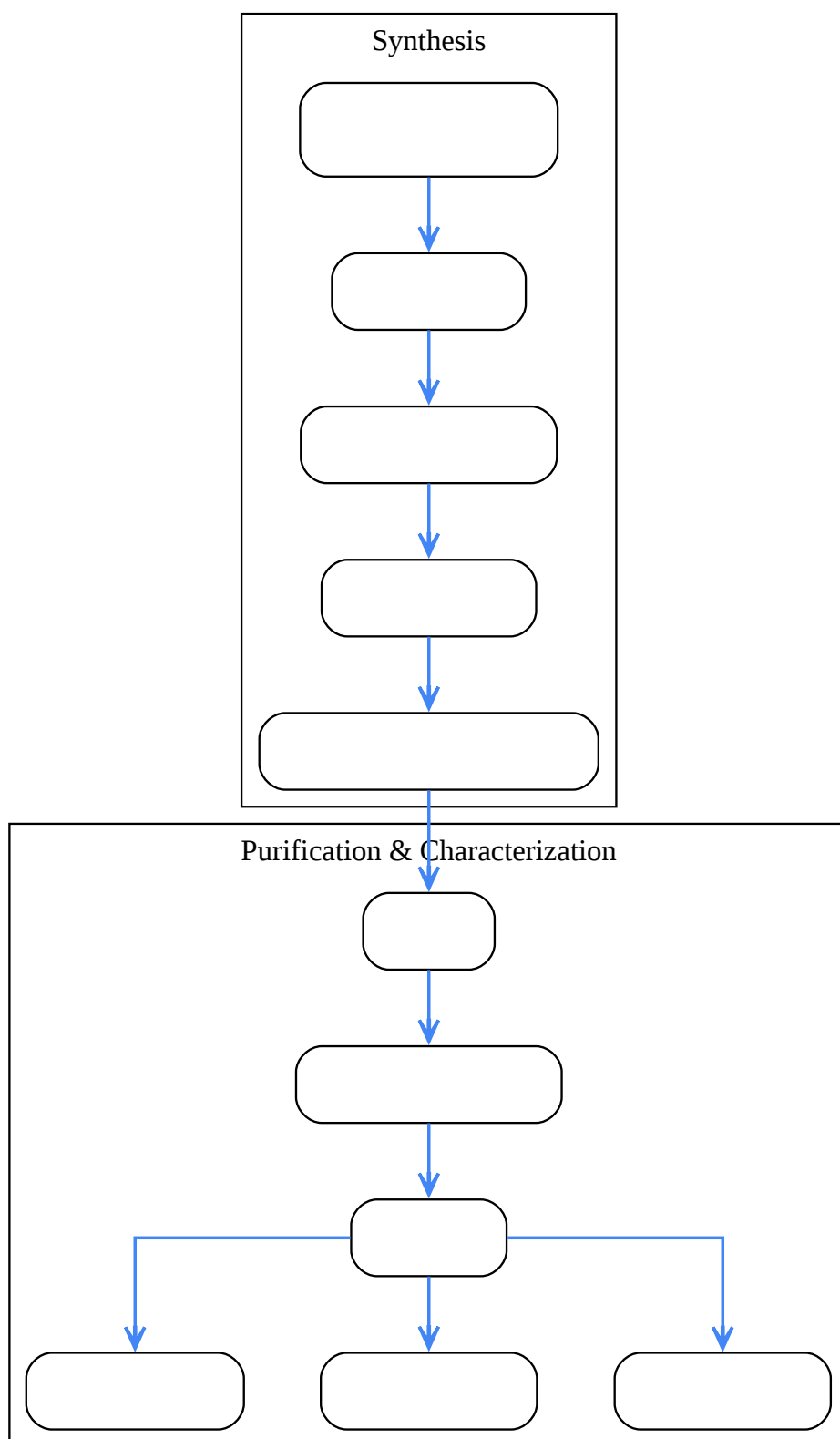
Note: These properties were calculated using computational models and should be confirmed by experimental analysis.

Proposed Synthesis and Experimental Protocol

A plausible synthetic route for **3-Methyl-5-(oxazol-5-yl)isoxazole** involves the [3+2] cycloaddition reaction, a common method for synthesizing isoxazole rings.^[1] This approach would utilize a nitrile oxide precursor and a suitable alkyne.

Synthetic Workflow

The logical workflow for the synthesis and characterization of the target compound is outlined below.



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Caption: Proposed workflow for synthesis and characterization.

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization.

Step 1: Synthesis of Oxazole-5-carboxaldehyde Oxime

- To a solution of oxazole-5-carbaldehyde (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq).
- Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, remove the ethanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime.

Step 2: In situ Generation of Nitrile Oxide and [3+2] Cycloaddition

- Dissolve the crude oxazole-5-carboxaldehyde oxime in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Cool the solution to 0 °C in an ice bath.
- Add a mild oxidizing agent, such as sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS), dropwise to the solution to generate the nitrile oxide in situ.^[2]
- Bubble propyne gas through the reaction mixture or add a solution of a propyne equivalent.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

Step 3: Work-up and Purification

- Quench the reaction with water and separate the organic layer.
- Extract the aqueous layer with the same organic solvent.

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **3-Methyl-5-(oxazol-5-yl)isoxazole**.

Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra will confirm the connectivity of atoms and the presence of the methyl group and protons on the isoxazole and oxazole rings.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing the exact mass of the compound.
- Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show characteristic absorption bands for the C=N, C=C, and C-O bonds within the heterocyclic rings.[3]

Potential Applications

The isoxazole and oxazole moieties are present in numerous biologically active compounds and approved drugs.[4][5][6] The novel scaffold of **3-Methyl-5-(oxazol-5-yl)isoxazole** presents an opportunity for exploration in various areas of drug discovery, including but not limited to:

- Anticancer agents[6]
- Anti-inflammatory agents[4]
- Antimicrobial agents[4]
- Central nervous system (CNS) active agents

Further research into the biological activity of this compound and its derivatives is warranted.

Conclusion

This technical guide provides a foundational understanding of **3-Methyl-5-(oxazol-5-yl)isoxazole**. While direct experimental data is currently lacking, the provided information on its structure, computed properties, and a plausible synthetic pathway offers a valuable starting point for researchers interested in synthesizing and evaluating this novel heterocyclic compound. The successful synthesis and characterization of this molecule will contribute to the expanding library of isoxazole-oxazole hybrids and may lead to the discovery of new therapeutic agents.

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